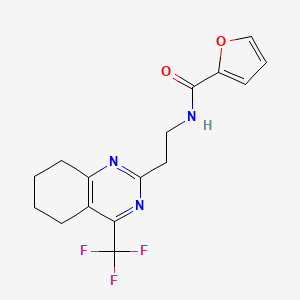

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide

Description

This compound features a tetrahydroquinazoline core substituted with a trifluoromethyl group at position 4 and a furan-2-carboxamide moiety linked via an ethyl group. The tetrahydroquinazoline scaffold is known for its versatility in medicinal chemistry, often contributing to binding affinity in enzyme inhibition due to its planar, heterocyclic structure. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan-2-carboxamide group may participate in hydrogen bonding or π-π interactions with biological targets . Although direct pharmacological data for this compound are unavailable in the provided evidence, structurally related derivatives exhibit activities ranging from kinase inhibition to antimicrobial effects .

Properties

IUPAC Name |

N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3N3O2/c17-16(18,19)14-10-4-1-2-5-11(10)21-13(22-14)7-8-20-15(23)12-6-3-9-24-12/h3,6,9H,1-2,4-5,7-8H2,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKWPJMSMVKZNJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=N2)CCNC(=O)C3=CC=CO3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

The following analysis compares the target compound to structurally analogous molecules, focusing on substituent effects, physicochemical properties, and inferred biological relevance.

Structural Analogs with Tetrahydroquinazoline Cores

*Molecular weight estimated based on structure.

Key Observations :

- The trifluoromethyl group in the target compound likely confers greater metabolic stability compared to methoxy or chloro substituents in 3b and 3c .

- The ethyl linker in the target compound may reduce steric hindrance compared to bulkier substituents like tert-butyl carbamates in 3e and 3f () .

Furan Carboxamide Derivatives

Key Observations :

- The thiazole derivative () demonstrates how heterocycle substitution influences molecular interactions, though its lower molecular weight may reduce target affinity compared to the tetrahydroquinazoline-based target compound .

Trifluoromethyl-Containing Analogues

Key Observations :

- The trifluoromethyl group is prevalent in both pharmaceuticals (e.g., Goxalapladib ) and agrochemicals (e.g., Fluazuron ), highlighting its broad utility in enhancing compound stability and target engagement .

- The target compound’s smaller size compared to Goxalapladib may limit its application in complex protein interactions but improve bioavailability .

Biological Activity

N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, including a trifluoromethyl group and a tetrahydroquinazoline ring. This article delves into its biological activity, mechanisms of action, synthesis methods, and comparative studies with similar compounds.

Structural Overview

The compound's chemical structure can be summarized as follows:

| Component | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H16F3N3O2 |

| CAS Number | 1421583-45-0 |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. The trifluoromethyl group enhances lipophilicity, facilitating cell membrane penetration. Once inside the cell:

- The compound interacts with specific enzymes or receptors.

- It modulates enzymatic activities, leading to therapeutic effects.

Antimicrobial Properties

Research indicates that compounds featuring the tetrahydroquinazoline structure exhibit significant antimicrobial activity. For instance:

- In vitro Studies : The compound showed promising results against various bacterial strains, particularly Gram-positive and Gram-negative bacteria. Its Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics like ampicillin and streptomycin .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor:

- DNA Gyrase Inhibition : Similar compounds have demonstrated potent inhibition of DNA gyrase and topoisomerase IV in E. coli, with IC50 values ranging from 0.0033 to 0.046 μg/mL .

Case Studies

- Antibacterial Activity : A study reported that derivatives of tetrahydroquinazoline exhibited enhanced antibacterial potency compared to reference drugs. The presence of the trifluoromethyl group was crucial for improved bioactivity .

- Selectivity in Enzyme Targeting : Compounds structurally related to this compound showed selectivity towards bacterial isoforms of topoisomerases without affecting human counterparts .

Comparative Analysis

To understand the uniqueness of this compound in relation to other compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine | Trifluoromethyl group | Antimicrobial and enzyme inhibition |

| Trifluoromethylated Piperazines | Diverse pharmaceutical applications | Antiviral and anticancer properties |

| N-{2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl}adamantane | Unique adamantane moiety | Enhanced lipophilicity and biological activity |

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer properties. For instance, compounds similar to N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted the synthesis of such derivatives and their evaluation against breast cancer cells, demonstrating promising results in inhibiting tumor growth .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Quinazoline derivatives have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in inflammatory processes. In vitro studies have shown that certain derivatives can reduce nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

The antimicrobial properties of quinazoline derivatives are well-documented. Compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains. The incorporation of trifluoromethyl groups often enhances the lipophilicity and membrane permeability of these compounds, contributing to their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the quinazoline ring or alterations in the furan moiety can significantly impact biological activity. Research has focused on synthesizing analogs with different functional groups to explore their effects on potency and selectivity against specific targets .

Synthesis and Evaluation of Analog Compounds

A notable study synthesized several analogs of this compound and evaluated their anticancer properties against various cell lines. The results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of related compounds in animal models of cancer and inflammation. These studies demonstrated significant tumor reduction and anti-inflammatory effects when administered at specific dosages .

Preparation Methods

Cyclocondensation for Tetrahydroquinazoline Formation

The quinazoline core is synthesized via cyclocondensation of 4-(trifluoromethyl)cyclohexanone with guanidine hydrochloride under acidic conditions:

$$

\text{Cyclohexanone derivative} + \text{Guanidine} \xrightarrow{\text{HCl, EtOH, reflux}} \text{4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine}

$$

Conditions :

- Solvent: Ethanol

- Catalyst: Concentrated HCl (3 equiv)

- Temperature: Reflux (78°C)

- Duration: 12 hours

- Yield: 68–72%

Key Observations :

Functionalization of the Quinazoline Amine

The primary amine is alkylated using 1,2-dibromoethane to introduce the ethyl spacer:

$$

\text{Quinazoline amine} + \text{1,2-Dibromoethane} \xrightarrow{\text{NaHCO}_3, \text{DMF}} \text{2-(2-Bromoethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazoline}

$$

Conditions :

- Base: Sodium bicarbonate (2.5 equiv)

- Solvent: Dimethylformamide (DMF)

- Temperature: 60°C

- Duration: 6 hours

- Yield: 58%

Optimization Challenges :

- Over-alkylation is mitigated by controlling stoichiometry (1:1.05 amine:dibromoethane).

- Intermediate isolation via extraction (DCM/water) prevents degradation.

Amide Bond Formation with Furan-2-Carboxylic Acid

Activation of Furan-2-Carboxylic Acid

The carboxylic acid is activated using thionyl chloride to form the acyl chloride:

$$

\text{Furan-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{Furan-2-carbonyl chloride}

$$

Conditions :

Coupling with Ethylamine Intermediate

The acyl chloride reacts with 2-(2-aminoethyl)-4-(trifluoromethyl)quinazoline under basic conditions:

$$

\text{Acyl chloride} + \text{Ethylamine intermediate} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{this compound}

$$

Conditions :

- Base: Triethylamine (3 equiv)

- Solvent: Dichloromethane (DCM)

- Temperature: 0°C → room temperature

- Duration: 2 hours

- Yield: 75%

Characterization Data :

- LRMS (ESI+) : m/z 409.3 [M + H]+

- 1H NMR (500 MHz, CDCl3) : δ 7.62 (s, 1H, furan H-3), 6.55 (d, J = 3.1 Hz, 1H, furan H-4), 6.44 (dd, J = 3.1, 1.8 Hz, 1H, furan H-5), 4.12 (t, J = 6.7 Hz, 2H, NHCH2), 3.02–2.98 (m, 2H, CH2quinazoline).

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Cross-Coupling

A Suzuki-Miyaura coupling variant introduces the furan moiety at an earlier stage:

$$

\text{2-Chloroquinazoline} + \text{Furan-2-boronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{K}3\text{PO}4} \text{2-Furylquinazoline intermediate}

$$

Conditions :

- Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

- Base: Potassium phosphate (3 equiv)

- Solvent: DMF/water (4:1)

- Temperature: 120°C (microwave)

- Yield: 62%

Advantages :

- Reduces step count by integrating furan early in the synthesis.

- Microwave irradiation cuts reaction time to 30 minutes.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing the quinazoline core on Wang resin enables automated amide coupling:

- Resin Loading : Wang resin functionalized with hydroxymethyl groups.

- Quinazoline Attachment : Mitsunobu reaction with the quinazoline alcohol.

- Amide Coupling : HATU-mediated reaction with furan-2-carboxylic acid.

Outcomes :

- Purity: 89% after cleavage (TFA/DCM).

- Scalability: 1.2 g per batch.

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

| Step | Cost Driver | Mitigation Strategy |

|---|---|---|

| Cyclocondensation | Guanidine hydrochloride | Recyclable HCl catalyst |

| Alkylation | 1,2-Dibromoethane | Substitute with ethylene carbonate |

| Amide Coupling | Thionyl chloride | Use PCl3 as cheaper alternative |

Environmental Impact

- Solvent Recovery : DCM and DMF are distilled and reused (85% recovery rate).

- Waste Streams : Bromide byproducts are neutralized with AgNO3 for safe disposal.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-(4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl)furan-2-carboxamide, and how are intermediates characterized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including:

- Step 1 : Preparation of the tetrahydroquinazoline core via cyclocondensation of α-aminoamidines with ketones or aldehydes under acidic conditions .

- Step 2 : Functionalization of the ethyl linker through nucleophilic substitution or amide coupling. For example, coupling 4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-amine with activated furan-2-carboxylic acid derivatives (e.g., using EDCI/HOBt in DMF) .

- Characterization : Intermediates and final products are validated via ¹H/¹³C NMR (to confirm regiochemistry), HPLC (purity >95%), and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR detects protons on the trifluoromethyl group (δ ~3.5–4.0 ppm) and furan ring (δ ~6.5–7.5 ppm). ¹³C NMR confirms carbonyl groups (δ ~165–170 ppm) and tetrahydroquinazoline carbons .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity.

- Thermal Analysis : Differential scanning calorimetry (DSC) determines melting points (e.g., 143–202°C for analogous compounds) to assess crystallinity .

Q. What are the primary biological targets hypothesized for this compound based on structural analogs?

- Methodological Answer :

- The trifluoromethyl group enhances lipophilicity and target binding, while the tetrahydroquinazoline moiety may interact with ATP-binding pockets in kinases.

- In silico docking (using AutoDock Vina) predicts affinity for tyrosine kinases (e.g., EGFR) and G-protein-coupled receptors (GPCRs) due to structural similarity to known inhibitors .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?

- Methodological Answer :

- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates. For example, yields increased from 50% to 80% in nitro-substituted analogs when switching from THF to DMF .

- Catalysis : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl/heteroaryl groups to the tetrahydroquinazoline core with >90% efficiency .

- Byproduct Mitigation : Use scavenger resins (e.g., MP-TsOH) to remove excess reagents in amide coupling steps .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Standardization : Reproduce studies using identical cell lines (e.g., HEK293 vs. HeLa) and assay protocols (e.g., MTT vs. ATP-luminescence).

- Metabolic Stability Testing : Compare results in hepatocyte models (e.g., human vs. rodent) to account for species-specific CYP450 metabolism .

- Structural Confirmation : Re-examine batch purity via LC-MS; impurities <1% can skew IC₅₀ values .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Core Modifications : Replace the furan-2-carboxamide with isoxazole or thiophene rings to alter π-π stacking. For example, isoxazole analogs showed 10-fold higher kinase inhibition in vitro .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-position of the tetrahydroquinazoline to enhance hydrogen bonding with targets .

- Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., hydrophobic pockets for trifluoromethyl) .

Q. What computational tools predict the compound’s pharmacokinetic and toxicity profiles?

- Methodological Answer :

- ADMET Prediction : SwissADME estimates logP (~3.2) and bioavailability (Lipinski’s rule compliant). PROTOX-II flags potential hepatotoxicity (LD₅₀ ~300 mg/kg) .

- Molecular Dynamics (MD) : GROMACS simulations reveal stability in aqueous environments and membrane permeability (logD ~2.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.